molecular formula C6H9NO3 B14031370 cis-(1R,4S,5S,6R)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one

cis-(1R,4S,5S,6R)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one

Cat. No.: B14031370
M. Wt: 143.14 g/mol
InChI Key: XTCGLTVNRHPGDH-SKNVOMKLSA-N
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Description

cis-(1R,4S,5S,6R)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one is a bicyclic compound with significant interest in various scientific fields due to its unique structure and properties. This compound is characterized by its two hydroxyl groups and a nitrogen atom within a bicyclic framework, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

cis-(1R,4S,5S,6R)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The nitrogen atom allows for nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

cis-(1R,4S,5S,6R)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-(1R,4S,5S,6R)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a nitrogen atom within the bicyclic structure. This combination of features allows for diverse chemical reactivity and a wide range of applications in various scientific fields.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(1R,4S,5S,6R)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one

InChI

InChI=1S/C6H9NO3/c8-4-2-1-3(5(4)9)7-6(2)10/h2-5,8-9H,1H2,(H,7,10)/t2-,3+,4-,5+/m0/s1

InChI Key

XTCGLTVNRHPGDH-SKNVOMKLSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H]([C@@H]1NC2=O)O)O

Canonical SMILES

C1C2C(C(C1NC2=O)O)O

Origin of Product

United States

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